2-(2-Methylphenoxy)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161790-50-7 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenoxy Butanoic Acid and Its Analogues
Established Strategies for the Construction of Aryloxyalkanoic Acid Skeletons
The fundamental structure of aryloxyalkanoic acids, including 2-(2-methylphenoxy)butanoic acid, is assembled through two primary transformations: the formation of the ether linkage and the construction of the carboxylic acid chain.
Etherification Reactions in Phenoxy Acid Synthesis
The Williamson ether synthesis is a cornerstone for the formation of the aryloxy ether bond. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of phenoxy acid synthesis, a phenoxide ion reacts with an alkyl halide bearing a carboxylic acid or a precursor group. wikipedia.orgfrancis-press.com The reaction typically proceeds via an SN2 mechanism, where the phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org
For the synthesis of aryl ethers, the use of bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is common. jk-sci.com The choice of solvent is also critical, with dipolar aprotic solvents being preferred to minimize side reactions like dehydrohalogenation. jk-sci.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the solubility of the phenoxide and improve reaction rates. wikipedia.org
A typical procedure for preparing a phenoxyacetic acid involves reacting a phenol (B47542), like p-cresol, with chloroacetic acid in the presence of a base like sodium hydroxide. jocpr.com The reaction mixture is heated, and after acidification, the desired aryloxyacetic acid is extracted. jocpr.com
Chain Elongation Techniques for Butanoic Acid Formation
Once the phenoxy group is attached to a shorter alkyl chain, chain elongation techniques can be employed to form the butanoic acid moiety. One common approach involves the use of microbial chain elongation, a biotechnological process that extends the carbon chain of carboxylic acids. nih.govfrontiersin.orgnih.gov This process typically utilizes anaerobic bacteria that can convert shorter-chain carboxylic acids, such as acetate, into medium-chain carboxylic acids like butyrate (B1204436) and caproate through the reverse β-oxidation pathway. nih.govresearchgate.net
For instance, butyric acid can be produced from the elongation of acetate. nih.gov The process can be influenced by various factors, including the type of microbial culture, the substrate used (e.g., ethanol, lactic acid), and the reaction conditions such as pH. nih.govresearchgate.net While primarily a biological method, the principles of carbon chain elongation are also relevant in synthetic organic chemistry, where multi-carbon building blocks are sequentially added to construct the desired carbon skeleton.
A chemical approach to forming 2-methylbutanoic acid involves the hydrolysis of a corresponding ester, such as methyl ethyl acetoacetic ester, using a strong base like potassium hydroxide, followed by acidification. prepchem.com
Advanced Synthetic Routes for Substituted Phenoxybutanoic Acid Derivatives
Modern synthetic chemistry offers more sophisticated methods for preparing phenoxybutanoic acids, particularly for controlling stereochemistry and improving the environmental footprint of the synthesis.
Chiral Synthesis Approaches for Enantiomerically Pure this compound
Many biologically active aryloxyalkanoic acids are chiral, with one enantiomer often exhibiting significantly higher activity. For example, the (R)-(+)-enantiomer of the herbicide Mecoprop (B166265), 2-(4-chloro-2-methylphenoxy)propanoic acid, is the active form. clockss.org This necessitates the development of methods for synthesizing enantiomerically pure compounds.
One effective strategy is the kinetic resolution of a racemic mixture of the aryloxypropanoic acid. This can be achieved through enantioselective esterification, where a chiral catalyst is used to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid and the corresponding ester. clockss.org For instance, the use of pivalic anhydride (B1165640) as an activating agent, a chiral acyl-transfer catalyst like (+)-benzotetramisole, and an achiral alcohol can effectively resolve racemic 2-aryloxypropanoic acids. clockss.org
Another approach involves the use of chiral auxiliaries or asymmetric catalysis to directly synthesize the desired enantiomer. While specific examples for this compound are not detailed in the provided results, the principles of asymmetric synthesis, such as the use of chiral ligands in metal-catalyzed reactions or organocatalysis, are widely applicable to this class of compounds. nih.gov
Green Chemistry Principles in Phenoxybutanoic Acid Synthesis
The pharmaceutical and agrochemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.comnih.govresearchgate.net This involves using safer solvents, reducing waste, and designing more energy-efficient processes. jddhs.commdpi.com
In the context of phenoxybutanoic acid synthesis, green approaches can include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.comijbpas.com For example, the synthesis of sertraline, a pharmaceutical, has been modified to use greener solvents, eliminating the need for hazardous reagents like titanium tetrachloride. ijbpas.com
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. jddhs.comresearchgate.net Catalysts allow for reactions to occur under milder conditions and can often be recycled and reused. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov One-pot syntheses and multicomponent reactions are strategies that align with this principle. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or continuous flow processing to reduce reaction times and energy consumption. jddhs.commdpi.com
Catalytic Systems and Reaction Conditions in Phenoxybutanoic Acid Synthesis
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of phenoxybutanoic acid synthesis.
In the Williamson ether synthesis, various catalysts and conditions can be employed to optimize the reaction. While traditional methods often use stoichiometric amounts of strong bases, catalytic approaches are being developed. For instance, a catalytic Williamson ether synthesis has been reported that uses weak alkylating agents at high temperatures (above 300 °C), demonstrating the potential for more sustainable processes. researchgate.net The use of phase transfer catalysts is a well-established method to improve the reaction between the phenoxide and the alkyl halide, especially when dealing with different phases. wikipedia.org
For the synthesis of chiral compounds, catalytic asymmetric methods are paramount. Copper(I) complexes with chiral ligands, for example, have been used in the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, a reaction that can be a key step in the synthesis of complex chiral molecules. nih.gov
Modern advancements also include photoredox catalysis, which can enable reactions under mild conditions. For example, a photochemical SN1 reaction has been developed as an alternative to the Williamson ether synthesis, using C-H precursors instead of alkyl halides. researchgate.net
Homogeneous and Heterogeneous Catalysis in Aryloxyalkanoic Acid Formation
The formation of aryloxyalkanoic acids, including this compound, is typically achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester with a phenoxide. The efficiency and selectivity of this synthesis are often enhanced through the use of catalysis, which can be broadly categorized as either homogeneous or heterogeneous.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com For the synthesis of aryloxyalkanoic acids, this often involves the use of soluble bases or organometallic compounds to facilitate the reaction. youtube.com Acid catalysis, for instance, can accelerate reactions where protons are involved. youtube.com The key advantages of homogeneous catalysis include high selectivity and a good understanding of the reaction mechanisms, which allows for precise control over the formation of the desired product. youtube.com
Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. youtube.com This approach offers significant advantages in industrial applications, primarily due to the ease of separating the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processing. youtube.com
For aryloxyalkanoic acid synthesis, solid acid or base catalysts can be employed. The nature of the active sites on these solid catalysts is crucial. For example, solid acid catalysts can possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). youtube.com Techniques such as infrared spectroscopy of adsorbed probe molecules, like pyridine, can be used to distinguish between and quantify these different types of acid sites, which is vital for understanding and optimizing the catalytic activity. youtube.com
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. Methodologies like factorial design and response surface methodology (RSM) are powerful tools for systematically studying the influence of different variables and their interactions. rsc.orgresearchgate.net
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly dependent on temperature. However, excessively high temperatures can lead to side reactions and decomposition of products or reactants, reducing selectivity and yield.
Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of reactants. Optimization is necessary to find the point of highest yield before potential product degradation or equilibrium shifts occur. researchgate.net
Catalyst Concentration: The amount of catalyst can significantly affect the reaction rate. For enzymatic reactions, a very high concentration could lead to agglomeration, hindering substrate access to the active site. researchgate.net
Reactant Molar Ratio: The stoichiometry of the reactants, such as the excess of the acid or alcohol component in an esterification, can be adjusted to shift the reaction equilibrium and maximize the conversion of a limiting reagent. rsc.org
Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. In some cases, solvent-free systems are developed to align with green chemistry principles. rsc.org
Removal of Byproducts: In equilibrium-limited reactions like esterification or amidation, the continuous removal of byproducts, such as water, can drive the reaction towards the product side. This is often achieved using a vacuum or a Dean-Stark apparatus. rsc.orgmdpi.com
An example of parameter optimization in a related synthesis is presented in the table below.
Table 1: Example of Optimized Parameters for a Catalyzed Chemical Synthesis
| Parameter | Optimized Value | Outcome |
|---|---|---|
| Reaction Temperature | 52.9 °C | Maximized molar conversion |
| Reaction Time | 58.2 h | Achieved 95.9% molar conversion |
| Enzyme Amount | 37.8% (w/w) | Optimal catalyst loading for efficiency |
| pH | 7.0 | Maintained enzyme stability and activity |
Data adapted from a study on optimizing synthesis using response surface methodology. researchgate.net
Derivatization and Functional Group Transformations of this compound
The carboxylic acid moiety and the aromatic ring of this compound are key sites for chemical modification. These transformations yield a variety of derivatives with altered physical, chemical, and biological properties, which are valuable for research.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This is a condensation reaction where water is eliminated. youtube.com The resulting esters, such as the ethyl or methyl esters, often have different solubility and volatility compared to the parent acid. For example, the ethyl ester of the related 4-(4-chloro-2-methylphenoxy)butanoic acid is a known derivative. lookchem.com
Amidation: Direct amidation involves reacting the carboxylic acid with an amine to form an amide bond, with water as the only byproduct. mdpi.com This reaction often requires high temperatures (above 160 °C) or the use of catalysts to proceed efficiently, as the initial acid-base reaction forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com
A variety of catalytic systems have been developed to facilitate amidation under milder conditions:
Boron-Based Catalysts: Boronic acids, particularly those with ortho-substituents, have been shown to be effective catalysts for direct amidation. mdpi.com
Metal-Based Catalysts: Lewis acidic metal catalysts, such as those based on zirconium or hafnium, can activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Niobium pentoxide (Nb2O5) has been identified as a highly effective and reusable heterogeneous catalyst for the amidation of various carboxylic acids. researchgate.net
The synthesis of amides is crucial in many areas of chemical and pharmaceutical research. researchgate.net
Modification of Aromatic Ring Substituents
The aromatic ring of this compound can undergo various electrophilic substitution reactions to introduce new functional groups. These modifications can significantly alter the molecule's properties. The position of the existing methyl group and the phenoxybutanoic acid chain will direct incoming substituents primarily to the ortho and para positions relative to the activating ether linkage.
Examples of such modifications include:
Halogenation: The introduction of halogen atoms, such as chlorine, onto the aromatic ring is a common transformation. The compound 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is a well-known analogue where a chlorine atom is substituted at the 4-position of the phenoxy group. nih.govwikipedia.org
Sulfonation: The aromatic ring can be sulfonated to introduce a sulfonic acid group or a chlorosulfonyl group. The derivative 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is an example of such a modification, providing a reactive handle for further chemical transformations. uni.lusigmaaldrich.com
These modifications are used to create analogues for structure-activity relationship studies and to synthesize new compounds with specific desired characteristics.
Synthesis of Deuterium-Labeled Analogues for Research Applications
Deuterium-labeled compounds are indispensable tools in research, particularly as internal standards for quantitative analysis by mass spectrometry. The synthesis of deuterium-labeled this compound involves replacing one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. nih.gov
The synthesis of these labeled analogues can be achieved through several strategies:
H/D Exchange: This approach involves exchanging C-H bonds with C-D bonds using a deuterium source like deuterium oxide (D2O) under catalytic conditions. princeton.edu
Use of Deuterated Reagents: A more targeted approach involves using deuterated starting materials or reagents in the synthetic sequence. For example, a deuterated version of 2-methylphenol or a deuterated butanoic acid derivative could be used in the initial ether synthesis. Reagents like lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium at specific positions. princeton.edu
Multi-step Synthesis: Complex molecules may require a dedicated multi-step synthesis to introduce deuterium at specific, non-exchangeable positions, ensuring the stability of the label. nih.gov
The resulting deuterium-labeled this compound would have a higher mass than the unlabeled compound but would be chemically identical, making it an ideal internal standard for accurately measuring the concentration of the unlabeled analyte in complex samples.
Elucidation of Mechanism of Action and Biological Pathways Involving 2 2 Methylphenoxy Butanoic Acid
Molecular Basis of Auxin-Mimic Activity in Phenoxyalkanoic Acids
Phenoxyalkanoic acids, including 2-(2-methylphenoxy)butanoic acid, exert their effects by disrupting the delicate hormonal balance that governs plant growth. nih.govnih.gov Their structural similarity to IAA enables them to hijack the plant's natural auxin signaling pathways. unl.edu
Interference with Plant Hormone Balance and Protein Synthesis (General to phenoxy herbicides)
Synthetic auxinic herbicides like those in the phenoxyalkanoic acid class cause a cascade of physiological effects similar to high doses of natural auxin. unl.edu This overload disrupts the normal hormonal equilibrium. nih.gov While natural auxins are rapidly inactivated through conjugation and degradation, synthetic versions like 2,4-D are more stable, leading to prolonged and intensified effects. nih.govnih.gov This sustained "high auxin" signal can interfere with the synthesis of essential proteins. nih.govnih.govresearchgate.net The plant's resources are diverted to uncontrolled growth, ultimately leading to a breakdown in normal cellular functions.
Disruption of Cell Division and Elongation Processes
Auxins and their synthetic mimics are known to induce cell elongation rather than cell division. pressbooks.pub However, the uncontrolled and rapid elongation stimulated by phenoxy herbicides leads to abnormal growth patterns. Studies on related compounds like 2,4-D have shown that at mitogenic levels, they stimulate growing cells to enter the division cycle, resulting in spheroidal and clustered cells rather than elongated ones. nih.gov This suggests that while the primary effect is on elongation, the disruption of the normal cell cycle is a key aspect of their herbicidal action. This interference with the fundamental processes of cell expansion and division ultimately contributes to the plant's death. ucanr.edu
Identification and Characterization of Putative Molecular Targets for this compound
The molecular basis for the action of this compound lies in its interaction with specific cellular components that are central to the auxin signaling cascade.
Interaction with Auxin Receptors (e.g., TIR1, AFB) and Signaling Pathways
The primary molecular targets for auxin and its mimics are a family of F-box proteins known as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. nih.govnih.govosti.gov These proteins act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their degradation by the 26S proteasome. nih.govnih.gov This degradation relieves the repression of Auxin Response Factors (ARFs), which then modulate the transcription of auxin-responsive genes. nih.gov
Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for auxin, allowing for a wide range of responses. nih.gov Studies have shown that different synthetic auxins can exhibit selective binding to different TIR1/AFB family members. nih.govnih.gov For instance, some picolinate (B1231196) auxins show strong selectivity for the AFB5 receptor. nih.gov This differential binding affinity likely contributes to the varying herbicidal efficacy and weed spectrum of different auxin mimics. nih.gov While specific binding data for this compound is not detailed, it is expected to follow this general mechanism of interacting with the TIR1/AFB co-receptor system to initiate the downstream signaling cascade that leads to phytotoxicity. nih.govnih.gov
Table 1: Key Proteins in the Auxin Signaling Pathway
| Protein Family | Function | Role in Auxin Mimic Action |
|---|---|---|
| TIR1/AFB | F-box proteins that act as auxin co-receptors. nih.govelifesciences.org | Bind to auxin mimics, initiating the degradation of Aux/IAA repressors. nih.govnih.gov |
| Aux/IAA | Transcriptional repressors that inhibit auxin-responsive genes. nih.gov | Degraded upon the binding of auxin mimics to the TIR1/AFB-Aux/IAA complex. nih.gov |
| ARF | Auxin Response Factors; transcription factors that regulate the expression of auxin-responsive genes. nih.gov | Activated upon the degradation of Aux/IAA proteins, leading to uncontrolled gene expression and plant death. nih.gov |
Modulation of Enzyme Activity (e.g., acetyl-CoA carboxylase inhibition by related compounds)
While the primary mode of action for phenoxyalkanoic acids is through the auxin signaling pathway, some herbicides with a similar phenoxy structure, known as "fops," act by inhibiting acetyl-CoA carboxylase (ACCase). wikipedia.org ACCase is a crucial enzyme in the biosynthesis of fatty acids. nih.govnih.govyoutube.com The inhibition of this enzyme disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately cell death. wikipedia.org
It is important to note that this is a distinct mechanism from the auxin-mimicking activity of compounds like this compound. wikipedia.org However, the existence of structurally related compounds with different molecular targets highlights the potential for diverse biological activities within the broader class of phenoxy-containing chemicals. There is currently no direct evidence to suggest that this compound significantly inhibits ACCase.
Cellular and Physiological Responses Elicited by Phenoxybutanoic Acids in Biological Systems
The molecular interactions of phenoxybutanoic acids trigger a cascade of cellular and physiological events that culminate in the death of susceptible plants. The sustained and amplified auxin signal leads to uncontrolled cell elongation, epinasty (downward bending of leaves), and stem twisting. pressbooks.pub This abnormal growth disrupts the plant's vascular tissues, impeding the transport of water and nutrients.
Furthermore, the hormonal imbalance can lead to the production of other plant hormones, such as ethylene (B1197577) and abscisic acid, which can exacerbate the stress on the plant. nih.gov The plant essentially "grows itself to death" as its metabolic resources are exhausted in the chaotic and unregulated growth processes induced by the herbicide. unl.edu
Effects on Plant Growth and Development
This compound is classified as a synthetic auxin herbicide, meaning it mimics the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.govnumberanalytics.comunl.edu These synthetic auxins are generally more stable within the plant than endogenous IAA. nih.gov The primary mechanism of action involves the disruption of normal hormonal balance, leading to a variety of growth abnormalities in susceptible plants. numberanalytics.comwssa.net
At the molecular level, these herbicides are believed to bind to auxin receptors, which then leads to the overstimulation of auxin-responsive genes. numberanalytics.comunl.edu This uncontrolled stimulation results in a cascade of detrimental physiological effects:
Uncontrolled Cell Growth: The herbicide induces rapid and disorganized cell division and elongation. numberanalytics.com This leads to characteristic symptoms such as twisting of stems and petioles (epinasty), and abnormal tissue proliferation, particularly in vascular tissues. wssa.net
Disruption of Cellular Processes: High concentrations of auxin-mimicking herbicides can inhibit cell division and growth. wssa.net They are thought to acidify the cell wall by stimulating a membrane-bound ATPase proton pump, which increases the activity of enzymes responsible for cell wall loosening. wssa.net This contributes to the uncontrolled growth.
Hormonal Imbalance: The application of these herbicides can stimulate the production of other plant hormones, such as ethylene, which promotes senescence (aging) and cell death, further contributing to the herbicidal effect. numberanalytics.comunl.edu The culmination of these effects is the destruction of vascular tissue, leading to the death of the plant. wssa.net
Impact on Broadleaf Weeds vs. Grass Species
A defining characteristic of phenoxy herbicides like this compound is their selectivity, showing a much greater impact on broadleaf (dicotyledonous) weeds than on grass (monocotyledonous) species. nih.govymaws.com This selectivity is a key reason for their widespread use in controlling broadleaf weeds in turf and cereal crops. 24d.inforigbytaylor.com
The basis for this differential impact is multifactorial and primarily rooted in the physiological and biochemical differences between the two plant types:
Differential Metabolism: The most significant factor in selectivity is the differential metabolism between species. scielo.brscielo.br Tolerant grass species can more rapidly metabolize the herbicide into non-toxic compounds. scielo.brucanr.edu This detoxification often involves processes like oxidation and conjugation, where the herbicide molecule is altered and then bound to other molecules like sugars or amino acids, rendering it inactive. ucanr.edulsuagcenter.com Susceptible broadleaf weeds are less capable of this rapid detoxification, allowing the herbicide to accumulate to lethal levels. scielo.br
Morphological and Anatomical Differences: The physical structure of the plants plays a role. agrilife.org For example, the exposed growing points on many broadleaf weeds make them more vulnerable to contact sprays. agrilife.org In contrast, the growing points of grasses are often protected at the base of the plant. agrilife.org Furthermore, differences in leaf shape and cuticle composition can affect spray retention and absorption.
Translocation: Differences in vascular structure may influence the movement (translocation) of the herbicide within the plant, potentially leading to higher concentrations in the sensitive meristematic tissues of broadleaf plants.
Comparative Analysis of Biological Activities with Structural Analogues
The herbicidal effectiveness and selectivity of phenoxyalkanoic acids are intricately linked to their molecular structure. Minor alterations to the phenoxy ring or the butanoic acid side chain can lead to significant changes in biological activity.
Influence of Phenoxy Ring Substituents on Biological Potency and Selectivity
The type, number, and position of substituents on the phenoxy ring are critical in determining the herbicidal properties of the compound. mdpi.comnih.gov
Nature of Substituents: The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring generally enhances herbicidal activity. mdpi.com Conversely, electron-donating groups can have a different effect. For instance, in a study of phenoxyacetic acid derivatives, the introduction of a methyl group (an electron-donating group) in place of a chlorine atom resulted in a lower degree of lipid peroxidation. nih.gov
Position of Substituents: The location of the substituent on the ring is crucial. In many phenoxy herbicides, substitution at the para (4) and ortho (2) positions confers higher biological activity compared to the meta (3) position. mdpi.com The electronic charge distribution in the aromatic ring is affected by the position of these substituents, which in turn influences the molecule's reactivity and stability. mdpi.com
Multiple Substitutions: The combination of different substituents can fine-tune the activity. For example, many commercial herbicides feature both a chlorine atom and a methyl group on the phenoxy ring, such as in MCPA ((4-chloro-2-methylphenoxy)acetic acid). wikipedia.org
| Substituent Feature | General Impact on Herbicidal Activity |
| Electron-withdrawing Group (e.g., Chlorine) | Generally increases potency. mdpi.com |
| Electron-donating Group (e.g., Methyl) | Can modify activity, sometimes decreasing certain effects compared to halogens. nih.gov |
| Substitution Position | Ortho (2) and Para (4) positions often lead to higher activity than the Meta (3) position. mdpi.com |
Table 1: Influence of Phenoxy Ring Substituents
Role of Butanoic Acid Side Chain Length and Substitution on Activity
The carboxylic acid side chain is a vital component for the molecule's herbicidal function.
Side Chain Length: The length of the alkanoic acid chain is a key determinant of substrate preference and activity. nih.gov Some phenoxybutyric acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), act as propesticides. wikipedia.org In susceptible plants, they undergo β-oxidation, a metabolic process that shortens the four-carbon butyric acid chain by two carbons, converting them into the more active two-carbon acetic acid analogues (2,4-D and MCPA, respectively). lsuagcenter.comwikipedia.org The tolerance of certain legume crops is due to their slower rate of this β-oxidation process. lsuagcenter.com
Substitution on the α-Carbon: The introduction of a methyl group at the alpha-carbon (the carbon adjacent to the carboxyl group) of the side chain, as seen in analogues like mecoprop (B166265) and dichlorprop (B359615), creates a chiral center. wikipedia.org This means the molecule can exist in two non-superimposable mirror-image forms (enantiomers). The biological activity is often highly stereospecific, with the (R)-enantiomer typically being the more active form as it binds more effectively to the target auxin receptors. wikipedia.orgnih.gov The precise placement of the carboxylate group relative to the phenyl group is considered more critical for activity than the placement of the methyl group. nih.gov
| Side Chain Feature | Impact on Herbicidal Activity | Example |
| Butyric Acid Chain (4-carbon) | Can act as a pro-herbicide, converted to a more active form in susceptible plants. wikipedia.org | MCPB is converted to MCPA. wikipedia.org |
| α-Methyl Substitution | Creates a chiral center, with one enantiomer (typically R) being more biologically active. wikipedia.orgnih.gov | Dichlorprop. wikipedia.org |
Table 2: Role of the Alkanoic Acid Side Chain
Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity of Phenoxyalkanoic Acids
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of phenoxyalkanoic acids relates to their biological function. youtube.com These studies have identified several essential structural features required for their herbicidal efficacy and selectivity. mdpi.comnih.gov
Key findings from SAR studies include:
An Unsaturated Ring System: The presence of an aromatic ring, like the phenyl ring in this compound, is a prerequisite for activity. mdpi.com
A Carboxylic Acid Side Chain: A side chain containing a carboxylic acid group (or a group that can be metabolized to a carboxylic acid) is essential. mdpi.com This acidic group is believed to be a primary point of interaction with the plant's auxin receptors.
An Ether Linkage: The ether oxygen that connects the phenoxy ring to the alkanoic acid side chain is a critical part of the molecular scaffold.
Stereochemistry: As noted previously, for molecules with a chiral center in the side chain, the three-dimensional arrangement of the atoms is vital. The herbicidal activity is often confined to one specific enantiomer, highlighting the precise fit required at the receptor site. nih.govnih.gov
Ring Substituents: The electronic properties conferred by substituents on the phenoxy ring modulate the potency and selectivity of the herbicide. mdpi.commdpi.com Minor modifications, such as changing the position of a substituent or elongating a side chain, can lead to notable changes in biological activity. nih.gov
| Structural Component | Requirement for Herbicidal Activity |
| Aromatic Ring | Essential for the basic structure. mdpi.com |
| Carboxylic Acid Group | Essential for receptor binding and activity. mdpi.com |
| Ether Linkage | Critically links the ring and the side chain. |
| Ring Substituents | Modulate potency and selectivity. mdpi.commdpi.com |
| Side Chain Stereochemistry | Critical for activity in chiral compounds. wikipedia.orgnih.gov |
Table 3: Summary of Structure-Activity Relationships for Phenoxyalkanoic Acids
Environmental Dynamics and Biodegradation of 2 2 Methylphenoxy Butanoic Acid
Environmental Fate and Transport in Various Compartments
The movement and longevity of 2-(2-methylphenoxy)butanoic acid in the environment are influenced by its chemical properties and interactions with soil and water.
Soil Persistence and Mobility
The persistence of this compound in soil, often measured by its half-life (DT50), is relatively low. In topsoil (<30 cm depth), its half-life is approximately 12 days. geus.dk However, this persistence increases significantly with soil depth, reaching over 84 days at depths of 70–80 cm. geus.dk The primary mechanism for its dissipation in soil is bacterial degradation. researchgate.netnih.gov
The mobility of this compound, along with other phenoxyalkanoic acids, is influenced by soil properties. Adsorption to soil particles, which reduces mobility, tends to increase with higher organic matter content. orst.edu However, as a weak acid, it primarily exists in its anionic form in most soils, which makes it relatively mobile and less prone to strong adsorption. nih.govorst.edu The rate of degradation for phenoxyalkanoic acids generally follows the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. researchgate.netnih.gov
Table 1: Soil Persistence of this compound (as Mecoprop-p) This table is interactive. Users can sort columns by clicking on the headers.
| Soil Depth | Half-life (DT50) | Reference |
|---|---|---|
| <30 cm | ~12 days | geus.dk |
| 70-80 cm | >84 days | geus.dk |
Leaching Potential into Groundwater
Due to its high water solubility and relatively low adsorption to soil, this compound has a recognized potential to leach from soil into groundwater. geus.dkorst.eduservice.gov.uk Its high mobility in various soil types facilitates transport through the soil profile. orst.edu While its persistence is generally not long enough to be a widespread groundwater contaminant, its mobility characteristics necessitate monitoring and careful management to protect water resources. orst.edu The Groundwater Ubiquity Score (GUS), which combines persistence and mobility data, can be used to estimate leaching potential. nih.gov A lower organic carbon-water (B12546825) partition coefficient (Koc) and a longer half-life contribute to a higher leaching risk. nih.gov
Microbial Degradation Pathways and Associated Microorganisms
The breakdown of this compound is primarily a biological process driven by soil microorganisms.
Bacterial Consortia Involved in Phenoxyalkanoic Acid Degradation
A variety of bacteria are capable of degrading phenoxyalkanoic acids. Specific strains like Stenotrophomonas maltophilia PM, isolated from an aquifer, have been shown to degrade mecoprop (B166265) and other related herbicides, using them as a sole source of carbon and energy. nih.govresearchgate.net Sphingomonas herbicidovorans MH is another versatile bacterium that can grow on mecoprop and dichlorprop (B359615). nih.gov The degradation process is often carried out by bacterial consortia, where different species work synergistically to break down the compound and its metabolites. researchgate.netmdpi.com Degradation is associated with the proliferation of specific genes, notably the tfdA class III genes, which are involved in the breakdown of this herbicide group. geus.dk
Table 2: Examples of Bacteria Involved in Phenoxyalkanoic Acid Degradation This table is interactive. Users can sort columns by clicking on the headers.
| Bacterium | Degraded Compound(s) | Reference |
|---|---|---|
| Stenotrophomonas maltophilia PM | Mecoprop, MCPA, 2,4-D, etc. | nih.govresearchgate.net |
| Sphingomonas herbicidovorans MH | Mecoprop, Dichlorprop | nih.gov |
| Alcaligenes denitrificans | (R)-mecoprop | nih.gov |
Ether Cleavage as an Initial Step in Degradation
The microbial degradation of phenoxyalkanoic acids like this compound typically begins with the cleavage of the ether bond. nih.govwikipedia.org This initial step is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, encoded by genes such as tfdA. researchgate.netresearchgate.net This enzymatic reaction breaks the link between the phenoxy group and the alkanoic acid side chain, producing corresponding phenols and an aliphatic side chain (pyruvate in the case of mecoprop). researchgate.netnih.gov This cleavage is a critical activation step, making the molecule accessible for further breakdown. masterorganicchemistry.com
Metabolic Routes for Dissimilation in Natural Environments
Following the initial ether cleavage, the resulting aromatic and aliphatic intermediates are funneled into central metabolic pathways. For mecoprop, the ether cleavage yields 4-chloro-2-methylphenol (B52076) and pyruvate. researchgate.net The chlorophenol is then hydroxylated to form a chlorocatechol. nih.gov This is followed by the ortho-cleavage pathway, where the aromatic ring is opened by a chlorocatechol 1,2-dioxygenase. nih.govresearchgate.net Subsequent enzymatic reactions lead to the complete mineralization of the compound into carbon dioxide and water. researchgate.net The entire process allows the degrading microorganisms to utilize the original compound as a source of carbon and energy for growth. nih.gov
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound and related compounds, key abiotic degradation pathways include oxidative and photolytic processes.
Oxidative Degradation in the Presence of Catalysts
Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like phenoxyalkanoic acid herbicides. These processes generate highly reactive hydroxyl radicals that can break down the complex molecules into simpler, less harmful substances.
One of the most studied AOPs is the photo-Fenton reaction, which involves the use of UV irradiation, hydrogen peroxide (H₂O₂), and an iron catalyst (Fe²⁺ or Fe³⁺). researchgate.net This system has been shown to significantly enhance the degradation and mineralization of phenoxy herbicides like MCPA and MCPP. researchgate.net For instance, the photo-Fenton system can achieve photodegradation times of as little as 7 minutes for MCPA and 10 minutes for MCPP, with mineralization yields reaching 95% and 96%, respectively. researchgate.net The efficiency of this process is influenced by operational parameters such as the ratio of H₂O₂ to the iron catalyst and the initial catalyst concentration. researchgate.net
The following table summarizes the mineralization yields of various phenoxy herbicides using different photochemical systems.
| Herbicide | Photochemical System | Irradiation Time | Mineralization Yield |
| MCPA | UV Irradiation | 2 hours | 64% |
| MCPP | UV Irradiation | 2 hours | 69% |
| 2,4-DP | UV Irradiation | 2 hours | 42% |
| 2,4-D | UV Irradiation | 2 hours | 35% |
| MCPA | UV/H₂O₂ | ~30 minutes | - |
| MCPP | UV/H₂O₂ | ~30 minutes | 79% |
| 2,4-D | UV/H₂O₂ | >60 minutes | 56% |
| 2,4,5-T | UV/H₂O₂ | >60 minutes | - |
| MCPA | Photo-Fenton | 7 minutes | 95% |
| MCPP | Photo-Fenton | 10 minutes | 96% |
| 2,4-D | Photo-Fenton | 40 minutes | 80% |
| 2,4,5-T | Photo-Fenton | 60 minutes | 89% |
| 2,4-DP | Photo-Fenton | - | 94% |
Data sourced from ResearchGate. researchgate.net
Photolytic Degradation Pathways (Theoretical and experimental studies on related compounds)
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. While direct photolysis of phenoxy herbicides with UV irradiation alone results in very low degradation and mineralization rates, the process is significantly enhanced when combined with other agents like hydrogen peroxide (UV/H₂O₂). researchgate.net
For related compounds like MCPA, MCPP, 2,4-D, and 2,4,5-T, studies have shown that the UV/H₂O₂ system leads to more rapid photodecomposition. researchgate.net The degradation times were approximately 30 minutes for MCPA and MCPP, and over 60 minutes for 2,4-D and 2,4,5-T. researchgate.net The rate constants for the reaction with hydroxyl radicals, a key step in this degradation pathway, have been determined for these compounds. researchgate.net
Metabolic Transformations in Biological Organisms
The metabolic fate of this compound and its analogues is crucial for understanding their environmental impact and potential for bioaccumulation.
Excretion and Metabolism in Animals (analogous to MCPB)
Studies on analogous compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) provide insights into the metabolic pathways in animals. When administered to animals, MCPB is metabolized to MCPA (2-methyl-4-chlorophenoxyacetic acid). nih.gov For example, dairy cows fed MCPB were found to have MCPA as a metabolite. nih.gov Similarly, oral doses of MCPB given to guinea pigs resulted in the formation and excretion of MCPA in the urine. nih.gov
The metabolism and excretion of MCPA itself have been studied in rats and dogs. In both species, the primary route of excretion is through urine. nih.gov The main compounds excreted are unchanged MCPA and its hydroxylated metabolite, hydroxymethylphenoxyacetic acid (HMCPA). nih.gov However, there are species-specific differences in the rate and extent of elimination. Rats eliminate the compound much faster than dogs, leading to a significantly lower systemic exposure in rats. nih.gov In dogs, a larger proportion of the metabolites are excreted as glycine (B1666218) or taurine (B1682933) conjugates. nih.gov
Uptake and Degradation in Plants (analogous to MCPB)
In plants, phenoxybutyric herbicides like MCPB act as propesticides. wikipedia.org This means they are converted into their more active herbicidal forms within the plant. wikipedia.org MCPB is metabolized to MCPA, which then acts as a systemic growth-regulating hormone, disrupting the plant's normal development and leading to its death. nih.govwikipedia.org
The uptake of these herbicides is primarily through the foliage, although root and seed uptake can also occur. nih.gov Once absorbed, they are translocated within the plant. Studies on peas treated with radiolabelled MCPB have shown that MCPA and its conjugates are the major residues found in the mature vines and pods. fao.org
Ecotoxicological Implications and Environmental Risk Assessment for Related Compounds
The ecotoxicological effects of phenoxy herbicides are a significant concern due to their widespread use in agriculture. carexcanada.ca These compounds can pose a risk to non-target organisms in the environment.
Risk assessments for compounds like MCPB consider both the parent compound and its primary metabolite, MCPA, due to their similar chemical structures and environmental fate characteristics. epa.gov Environmental exposure is expected through runoff and spray drift, which can impact non-target terrestrial and aquatic plants. epa.gov
Phenoxy herbicides are generally considered to be of low to moderate acute toxicity to mammals. nih.gov However, concerns have been raised about their potential for long-term health effects, including carcinogenicity. carexcanada.caucanr.edu The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans. carexcanada.ca
The following table presents a summary of the ecotoxicity data for the related compound MCPB.
| Organism | Test Type | Endpoint | Value | Source |
| Lemna gibba (Duckweed) | 7-day growth | ErC₅₀ | 6.29 mg/L | AERU herts.ac.uk |
It is important to note that the toxicity of phenoxy herbicides can be influenced by the presence of contaminants, such as dioxins, which can be formed during the manufacturing process of some of these compounds. ucanr.edu
Advanced Analytical Methodologies for 2 2 Methylphenoxy Butanoic Acid
Extraction and Sample Preparation Protocols for Complex Matrices
Effective sample preparation is a critical first step to isolate 2-(2-Methylphenoxy)butanoic acid from interfering matrix components and to concentrate it for subsequent analysis. The choice of extraction technique is heavily dependent on the nature of the sample matrix, such as soil, water, or biological tissues.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices. iaea.org Originally developed for fruits and vegetables, its application has been extended to more complex samples like soil. nih.govportico.org For acidic pesticides such as this compound, modifications to the standard QuEChERS protocol are often necessary to ensure efficient extraction.
The process typically begins with the homogenization of the sample, followed by an extraction and partitioning step using an organic solvent (commonly acetonitrile) and a salt mixture. iaea.org For acidic analytes, the pH of the extraction solvent is a crucial parameter. Acidification of the acetonitrile, often with acetic acid, helps to keep the acidic pesticides in their neutral form, enhancing their partitioning into the organic solvent. hpst.cz
A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup. This involves adding specific sorbents to the extract to remove interfering substances like lipids, pigments, and sugars. However, for acidic pesticides, the commonly used primary secondary amine (PSA) sorbent should be avoided as it can adsorb the acidic analytes, leading to poor recoveries. mdpi.comacs.org Instead, alternative sorbents like C18 are used to remove nonpolar interferences. mdpi.com
Table 1: Example of a Modified QuEChERS Protocol for Acidic Pesticides in Soil
| Step | Procedure | Purpose |
| 1. Sample Homogenization | A representative sample (e.g., 10-15 g of soil) is weighed into a centrifuge tube. | To ensure a uniform and representative sample for extraction. |
| 2. Extraction | 15 mL of 1% acetic acid in acetonitrile is added. The tube is shaken vigorously. | To extract the acidic pesticides from the sample matrix into the organic solvent. |
| 3. Partitioning | A salt mixture (e.g., magnesium sulfate, sodium chloride) is added. The tube is shaken and then centrifuged. | To induce phase separation between the aqueous and organic layers. |
| 4. Dispersive SPE (dSPE) Cleanup | An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., C18 and magnesium sulfate). The tube is vortexed and centrifuged. | To remove interfering matrix components from the extract. |
| 5. Final Extract | The cleaned extract is collected for analysis. | The final solution ready for chromatographic analysis. |
This table presents a generalized protocol. Specific parameters may need to be optimized based on the exact matrix and analytical instrumentation.
For gas chromatography (GC) analysis, derivatization is often a necessary step for non-volatile or polar compounds like this compound. researchgate.net The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. Derivatization can also improve chromatographic peak shape and enhance detector response. gcms.cz
Methylation is a common derivatization technique for carboxylic acids, converting them into their more volatile methyl esters. scielo.br This can be achieved using various reagents, such as diazomethane or by reacting the acid with methanol in the presence of an acidic catalyst like hydrochloric acid or acetyl chloride. caltech.edu Another approach is the use of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.
For enhanced sensitivity with an electron capture detector (ECD), derivatization with reagents containing electrophoric groups is employed. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for this purpose, reacting with carboxylic acids to form pentafluorobenzyl esters. researchgate.netoup.comoup.com
Table 2: Common Derivatization Reagents for Carboxylic Acids
| Reagent | Derivative Formed | Key Advantages |
| Diazomethane | Methyl ester | Highly reactive, rapid reaction. |
| Methanol with Acid Catalyst | Methyl ester | Readily available reagents. |
| BSTFA | Trimethylsilyl (TMS) ester | Forms stable derivatives, suitable for a wide range of compounds. |
| PFBBr | Pentafluorobenzyl (PFB) ester | Provides high sensitivity for Electron Capture Detection (ECD). oup.comoup.com |
The choice of derivatization reagent and reaction conditions must be carefully optimized for each specific analyte and matrix to ensure complete derivatization and avoid the formation of byproducts.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical methods for this compound, providing the necessary separation from other compounds present in the sample extract. The choice between liquid and gas chromatography depends on the analyte's properties and the desired sensitivity and selectivity of the method.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aryloxyalkanoic acids like this compound, as it can often be performed without the need for derivatization. oup.com Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. mdpi.com
The retention of acidic compounds in reversed-phase HPLC is highly dependent on the pH of the mobile phase. mdpi.comnih.gov By adjusting the pH to be below the pKa of the carboxylic acid group, the compound will be in its neutral, protonated form, leading to increased retention on the nonpolar stationary phase. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer or acid (e.g., formic acid) added to control the pH. nih.govepa.gov
Detection in HPLC is commonly achieved using a diode-array detector (DAD) or a mass spectrometer.
Table 3: Typical HPLC Parameters for the Analysis of Aryloxyalkanoic Acids
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile (both containing 0.1% formic acid) epa.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 50 µL |
| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |
These parameters provide a general guideline and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of a wide range of pesticides. hpst.cz For compounds like this compound, GC-MS analysis typically requires a prior derivatization step to increase volatility, as discussed in section 5.1.2. oup.com
In GC-MS, the derivatized analyte is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. hpst.cz The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact ionization) and fragmented. oup.com The resulting mass spectrum, which is a unique fingerprint of the compound, is used for identification and quantification. oup.com
The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, which is particularly beneficial for complex samples. hpst.czthermofisher.com
Table 4: General GC-MS Conditions for Derivatized Phenoxy Acid Herbicides
| Parameter | Typical Conditions |
| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV oup.com |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Specific temperature programs and other parameters will depend on the specific derivative being analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the trace analysis of acidic pesticides in complex matrices due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds without the need for derivatization. acs.orgnih.govwaters.com
The separation is achieved using HPLC, as described in section 5.2.1. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. researchgate.net For acidic compounds like this compound, ESI is usually operated in negative ion mode, which facilitates the formation of deprotonated molecules [M-H]⁻. nih.gov
In the tandem mass spectrometer, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of analytes at very low concentrations even in complex matrices. jfda-online.com
Table 5: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient elution) epa.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | Calculated m/z for C11H13O3 |
| Product Ions | Hypothetical fragments for quantification and confirmation |
| Collision Energy | Optimized for fragmentation of the precursor ion |
The specific mass transitions and collision energies must be determined experimentally for each compound.
Spectroscopic Characterization Methods
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group on the phenoxy ring, the aromatic protons, the methine proton at the chiral center, the methylene protons of the butyric acid chain, and the terminal methyl group of the chain. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and butanoic acid substituents on the phenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. This includes the carbons of the methyl group, the aromatic ring, the carbonyl group of the carboxylic acid, and the aliphatic chain. The chemical shifts of these carbons provide valuable information about their electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |
| Methine (CH) | 4.5 - 4.8 | Triplet |
| Methylene (CH₂) | 1.8 - 2.2 | Multiplet |
| Phenoxy Methyl (CH₃) | 2.2 - 2.4 | Singlet |
| Butanoic Methyl (CH₃) | 0.9 - 1.1 | Triplet |
| Carboxylic Acid (OH) | 10.0 - 12.0 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-C) | 110 - 135 |
| Methine (CH) | 70 - 80 |
| Methylene (CH₂) | 25 - 35 |
| Phenoxy Methyl (CH₃) | 15 - 25 |
| Butanoic Methyl (CH₃) | 10 - 15 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch from the carbonyl group, C-O stretching from the ether linkage, and C-H stretching from the aromatic and aliphatic portions of the molecule.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-O (Ether) | 1200-1260 | Strong |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring in this compound would result in characteristic absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm. These absorptions are due to π → π* transitions within the aromatic system.
Development and Validation of High-Throughput Analytical Assays
The development of high-throughput analytical assays is crucial for the efficient screening and quantification of this compound, particularly in environmental and agricultural contexts. These methods often employ advanced chromatographic techniques coupled with sensitive detectors.
Method Trueness, Recoveries, and Limits of Quantification (LOQ)
Method validation is a critical process to ensure the reliability of analytical data. Key parameters that are rigorously evaluated include trueness, recovery, and the limit of quantification (LOQ).
Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as bias.
Recovery is a measure of the extraction efficiency of an analytical method for a particular matrix. It is determined by analyzing spiked samples and is expressed as a percentage.
Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.
While specific validation data for this compound is not extensively published, data from studies on the broader class of phenoxyalkanoic acid herbicides in various matrices can provide representative values.
Table 4: Representative Method Validation Data for Phenoxyalkanoic Acid Herbicides in Environmental Samples
| Matrix | Analytical Method | Trueness (Bias %) | Recovery (%) | LOQ (µg/L or µg/kg) |
|---|---|---|---|---|
| Water | LC-MS/MS | < ±15 | 85-110 | 0.01 - 0.1 |
| Soil | GC-MS | < ±20 | 80-115 | 1 - 10 |
| Plant Tissue | LC-MS/MS | < ±20 | 75-120 | 5 - 20 |
Note: These values are indicative and can vary significantly depending on the specific analyte, matrix, and analytical instrumentation.
Assessment of Matrix Effects in Analytical Measurements
Matrix effects are a significant challenge in the analysis of trace levels of compounds in complex samples like soil, water, and biological tissues. These effects, caused by co-eluting endogenous components of the matrix, can lead to the suppression or enhancement of the analyte signal, thereby affecting the accuracy and precision of the results.
In the context of analyzing this compound using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are commonly assessed by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. The matrix effect is then calculated as a percentage. Strategies to mitigate matrix effects include the use of stable isotope-labeled internal standards, more selective sample preparation techniques (e.g., solid-phase extraction), and the use of matrix-matched calibration curves.
Trace Analysis and Residue Determination in Environmental and Biological Samples
The ability to detect and quantify trace amounts of this compound is essential for monitoring its environmental fate and potential exposure. This requires highly sensitive and selective analytical methods.
Given that this compound is a chiral compound, existing as two enantiomers, enantioselective analysis is often necessary to understand its biological and environmental behavior, as the two enantiomers can have different activities and degradation rates. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating the enantiomers.
For trace analysis, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the methods of choice due to their high sensitivity and specificity. Sample preparation is a critical step and typically involves extraction from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction) followed by a clean-up procedure to remove interfering substances. For GC analysis, a derivatization step to convert the carboxylic acid to a more volatile ester is often required.
The determination of residues in environmental samples such as soil and water, as well as in biological samples like plant tissues, helps in assessing the persistence, mobility, and potential accumulation of the compound.
Table 5: Common Analytical Techniques for Trace Analysis of Phenoxyalkanoic Acids
| Analytical Technique | Detector | Typical Sample Types | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Soil, Water | High resolution, well-established methods |
| Liquid Chromatography (LC) | Mass Spectrometry (MS/MS), Diode Array Detector (DAD) | Water, Plant Tissue, Biological Fluids | Suitable for non-volatile compounds, direct analysis of aqueous samples |
Computational and Theoretical Investigations of 2 2 Methylphenoxy Butanoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For phenoxyalkanoic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to perform geometry optimization and calculate electronic properties. nih.govorientjchem.org These calculations provide the most stable three-dimensional structure of the molecule and allow for detailed analysis of its electronic landscape.
Key parameters derived from these studies include:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For phenoxyacetic acid and its derivatives, calculations have been shown to agree well with experimental data from X-ray crystallography. orientjchem.org
Electronic Charge Distribution: Methods like Natural Bond Orbital (NBO) and CHelpG are used to calculate the partial atomic charges on each atom. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for receptor binding.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov These orbital energies are also used to calculate global reactivity descriptors like electronegativity, chemical potential, and hardness. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with a biological receptor.
Studies on related phenoxyacetic acids demonstrate that these quantum chemical methods can effectively model the structure and reactivity of this class of compounds, providing a solid foundation for understanding the electronic characteristics of 2-(2-Methylphenoxy)butanoic acid. nih.gov
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations are essential for investigating its interaction with its biological target, the auxin signaling pathway components like the TIR1/AFB receptors. nih.govresearchgate.net
An MD simulation protocol for studying this interaction would typically involve:
System Setup: A high-resolution crystal structure of the target protein (e.g., the TIR1 receptor) is placed in a simulation box with the ligand (the phenoxyalkanoic acid). The box is then filled with water molecules and ions to mimic physiological conditions.
Force Field Application: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to define the potential energy of the system. researchgate.netmdpi.com The force field consists of mathematical equations and parameters that describe the covalent and non-covalent interactions between atoms.
Simulation: The simulation proceeds by solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory that shows how the complex behaves over time (typically nanoseconds to microseconds).
Analysis: The trajectory is analyzed to understand the stability of the compound-receptor complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. researchgate.netmdpi.com
MD simulations on related auxin herbicides have provided detailed insights into how these molecules bind to the TIR1/AFB co-receptor complex, stabilizing its interaction with Aux/IAA repressor proteins and triggering the herbicidal effect. nih.govresearchgate.net This approach can elucidate the specific binding mode of this compound and explain the structural basis for its biological activity.
In Silico Prediction of Biological Activity and ADME Properties
In silico models are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for assessing its pharmacokinetic profile. Numerous online platforms and software packages (e.g., SwissADME, ADMETlab, pkCSM) employ sophisticated algorithms and models built from large experimental datasets to make these predictions. nih.gov While general models for complex phenomena can be challenging, local models developed for specific chemical classes often provide valuable predictions. nih.govresearchgate.net
For this compound, a typical in silico ADME assessment would predict various physicochemical and pharmacokinetic parameters. The table below presents a hypothetical profile based on properties commonly evaluated for similar small molecules.
| Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight | ~194 g/mol | Influences size-dependent diffusion and transport. |
| LogP (Lipophilicity) | 2.0 - 3.0 | Affects solubility, permeability, and plasma protein binding. | |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Correlates with passive molecular transport through membranes. | |
| Absorption | Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human intestinal permeability. nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system effects. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can limit drug distribution to tissues. nih.gov | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9, CYP2C19, etc. | Predicts potential for drug-drug interactions. nih.gov |
| Metabolites | - | Predicts the products of biotransformation. | |
| Excretion | Total Clearance | Low | Predicts the rate of removal of the compound from the body. |
These predictive models are invaluable in early-stage research for screening compounds and identifying potential liabilities before committing to more resource-intensive experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyalkanoic Acids
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenoxyalkanoic acids, QSAR models are developed to predict herbicidal efficacy or other biological properties based on calculated molecular descriptors.
A QSAR model is generally expressed as: Activity = f(Molecular Descriptors)
The development of a robust QSAR model involves several key steps:
Data Set Compilation: A set of phenoxyalkanoic acid congeners with experimentally measured biological activity (e.g., herbicidal IC50 values) is assembled.
Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) and can describe physicochemical, topological, or electronic properties.
Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of descriptors with the observed activity. orientjchem.org The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds (R²pred). nih.gov
Studies on phenoxyacetic acid derivatives have identified several key descriptors that influence their biological efficacy. acs.org
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
|---|---|---|
| Lipophilicity | LogP / ClogP | Crucial for membrane penetration to reach the target site. acs.org |
| Electronic | Polarizability | Relates to the molecule's ability to form instantaneous dipole interactions. acs.org |
| Steric/Topological | Molecular Volume / Shape Indices | Determines the fit of the molecule within the receptor's binding pocket. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Important for specific interactions with amino acid residues in the target protein. acs.org |
QSAR models serve as powerful predictive tools, enabling the virtual screening of novel chemical structures and the rational design of more potent and selective herbicides.
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can fit into its biological target. For flexible molecules like this compound, which has several rotatable bonds in its butanoic acid side chain, conformational analysis is essential. mdpi.com
This type of study involves systematically or stochastically exploring the potential energy surface of the molecule to identify all low-energy (stable) conformations and the energy barriers between them. The flexibility of the side chain and the relative orientation of the carboxylic acid group with respect to the phenoxy ring are particularly important for the herbicidal activity of phenoxyalkanoic acids. acs.org
The process typically involves:
Conformational Search: Using algorithms like systematic search or molecular dynamics to generate a large number of possible conformations. nih.gov
Energy Minimization: Each generated conformation is subjected to energy minimization using quantum mechanics (QM) or molecular mechanics (MM) methods to find its nearest local energy minimum.
Analysis of Stable Conformers: The resulting low-energy conformers are analyzed and compared. The "active conformation"—the shape the molecule adopts when bound to its receptor—is often hypothesized to be one of these low-energy structures.
For phenoxyalkanoic acids, conformational analysis helps explain how changes in the length or branching of the alkyl chain can affect biological activity. The ability of the molecule to adopt a specific conformation required for binding to the auxin receptor is a key determinant of its efficacy. mdpi.com
Applications and Translational Research of 2 2 Methylphenoxy Butanoic Acid
Agricultural Applications in Weed Management Systems (analogous to phenoxy herbicides)
As an analogue of phenoxy herbicides, 2-(2-Methylphenoxy)butanoic acid functions by mimicking the plant growth hormone auxin. wikipedia.orgwikipedia.org This class of herbicides induces rapid and uncontrolled growth in broadleaf plants, leading to their demise, a process often described as "growing to death". wikipedia.org This mechanism allows for selective weed control in monocotyledonous crops, which are generally less affected. wikipedia.org A closely related and widely used compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), serves as a proxy for understanding these applications. wikipedia.orgherts.ac.uk In susceptible plants, compounds like MCPB are converted into more active herbicides such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) through the process of β-oxidation. wikipedia.orgagropages.com
Phenoxy herbicides are highly effective for the post-emergence control of a wide spectrum of annual and perennial broadleaf weeds. herts.ac.uknih.gov Research has demonstrated their efficacy against common agricultural and turf weeds. For effective control, these herbicides should be applied when weeds are young and actively growing, as stress from heat or drought can hinder uptake and translocation. k-state.edu
Key research findings on analogous herbicides show significant reductions in various weed populations. For instance, studies on turfgrass have evaluated the effectiveness of different herbicide formulations on weeds like dandelion, white clover, and plantain. psu.edu Similarly, MCPB is registered for use against a host of broadleaf weeds, highlighting the general capability of this chemical class. nih.gov
Table 1: Examples of Broadleaf Weeds Controlled by Analogous Phenoxy Herbicides
| Common Name | Scientific Name | Controlled by MCPB |
| Canada Thistle | Cirsium arvense | Yes |
| Buttercup | Ranunculus spp. | Yes |
| Dandelion | Taraxacum officinale | Yes psu.edu |
| Common Lambsquarters | Chenopodium album | Yes |
| White Clover | Trifolium repens | Yes psu.edu |
| Buckhorn Plantain | Plantago lanceolata | Yes psu.edu |
| Pigweed | Amaranthus spp. | Yes |
| Smartweed | Polygonum spp. | Yes |
This table is illustrative of the types of weeds controlled by phenoxy herbicides like MCPB, which is analogous in function to this compound. nih.govpsu.edu
A crucial advantage of phenoxybutyric herbicides like MCPB is their selectivity, which allows them to be used in crops that are sensitive to other herbicides. nih.gov They are particularly valuable for post-emergence weed control in legume crops. herts.ac.ukhaz-map.com For example, MCPB is registered in the United States for application on pea crops before they flower. nih.gov It is also used in clover seed crops and in cereals that are undersown with clover or ryegrass. herts.ac.uk This selectivity is attributed to the fact that some tolerant plants lack the enzyme systems to convert the compound into its more phytotoxic acid form. agropages.com
Table 2: Crop Systems Utilizing Selective Phenoxy Herbicides (e.g., MCPB)
| Crop | Application Timing |
| Peas | Post-emergence, before flowering nih.govhaz-map.com |
| Clover (for seed) | Post-emergence herts.ac.uk |
| Newly Sown Pastures | Post-emergence herts.ac.uk |
| Cereals (undersown with clover) | Post-emergence herts.ac.uk |
Potential in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound make it a compound of interest for chemical synthesis and as a potential starting point for the development of new therapeutic agents.
Organic building blocks are functionalized molecules that serve as the foundational components for creating more complex molecular architectures. sigmaaldrich.com Aromatic carboxylic acids are considered highly versatile building blocks in the field of crystal engineering and for the synthesis of metal-organic frameworks (MOFs). mdpi.com Given its structure—containing a carboxylic acid group, an ether linkage, and an aromatic ring—this compound can be considered a useful intermediate. cymitquimica.com Access to the right substrates and building blocks is as critical as the synthetic methods used to transform them into a target molecule. sigmaaldrich.com
The phenoxy acid scaffold is a recurring motif in various biologically active compounds. While direct therapeutic applications of this compound are not established, its structure can be seen as a starting point for drug discovery. The synthesis of derivatives by modifying the functional groups could lead to novel compounds with potential pharmacological activity. For instance, amino acids and their derivatives, which share some structural similarities in terms of having a carboxylic acid group, are used to influence anabolic hormone secretion and mental performance. medchemexpress.com The exploration of such scaffolds is a common strategy in the search for new drug candidates.
Bioremediation Strategies Utilizing Degradation Pathways
The environmental fate of herbicides is a critical area of study. Understanding the degradation pathways of compounds like this compound is essential for developing bioremediation strategies. The degradation of the analogous herbicide MCPB provides a model for these processes. In soil and susceptible plants, the primary metabolic pathway involves the degradation of the butanoic acid side-chain to form 4-chloro-2-methylphenol (B52076), which is followed by hydroxylation of the aromatic ring and subsequent ring opening. agropages.com The typical soil half-life (DT50) for MCPB is around 5 to 7 days. agropages.com This relatively rapid degradation suggests that bioremediation strategies could focus on enhancing the activity of soil microorganisms capable of carrying out these transformations.
Development of Sustainable Chemical Processes and Formulations
The development of sustainable chemical processes for the synthesis and formulation of this compound is an area of growing importance, driven by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical production by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific research on sustainable methods for this compound is not extensively documented in publicly available literature, the general strategies for creating greener syntheses of related phenoxyalkanoic acids can be applied.
The traditional synthesis of phenoxyalkanoic acids, including this compound, typically involves the Williamson ether synthesis. This method reacts a phenol (B47542) (o-cresol in this case) with a haloalkanoic acid (such as 2-bromobutanoic acid) in the presence of a strong base. While effective, this process can generate significant waste, including inorganic salts, and may use hazardous solvents.
In pursuit of more sustainable alternatives, research into greener chemical processes for analogous compounds has focused on several key areas: the use of alternative solvents, the development of catalytic systems, and the exploration of biocatalysis. The goal is to create a manufacturing process that is not only more environmentally friendly but also potentially more efficient and cost-effective.
Furthermore, the development of novel catalytic systems can lead to more efficient and selective reactions, reducing the formation of byproducts and the amount of energy required. This can include phase-transfer catalysts that facilitate the reaction between immiscible reactants, thereby avoiding the need for co-solvents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a promising frontier for the sustainable synthesis of fine chemicals. nih.gov Enzymes operate under mild conditions of temperature and pH, are highly selective, and can reduce the need for protecting groups and harsh reagents. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis is actively being explored for the production of various carboxylic acids and their derivatives. nih.govresearchgate.net
The formulation of the final product also presents opportunities for applying green chemistry principles. Traditional formulations of herbicides and other agrochemicals often rely on petroleum-based solvents and surfactants. mdpi.com The development of water-based formulations, microemulsions, or controlled-release systems using biodegradable polymers can enhance the efficacy of the active ingredient while minimizing its environmental impact.
The following table outlines potential green chemistry approaches that could be applied to the synthesis of this compound, based on established principles and research into similar chemical transformations.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Sourcing precursors like o-cresol (B1677501) from bio-based sources (e.g., lignin). | Reduced reliance on fossil fuels, lower carbon footprint. |
| Atom Economy | Optimizing reaction conditions to maximize the incorporation of reactant atoms into the final product. | Minimized waste generation. |
| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or biodegradable solvents. | Reduced environmental pollution and worker exposure to hazardous materials. |
| Energy Efficiency | Employing catalytic methods that allow for lower reaction temperatures and pressures. | Lower energy consumption and associated costs. |
| Catalysis | Development of highly selective and reusable catalysts to improve reaction efficiency and reduce byproducts. | Increased yield, reduced waste, and simplified purification processes. |
| Biocatalysis | Utilizing enzymes for the key synthetic steps, potentially leading to higher stereoselectivity. nih.gov | Milder reaction conditions, high selectivity, and reduced environmental impact. |
| Formulation Strategy | Description | Sustainability Advantage |
| Water-Based Formulations | Using water as the primary solvent instead of organic solvents. | Reduced VOC emissions and environmental contamination. |
| Microencapsulation | Encasing the active ingredient in a biodegradable polymer shell. | Controlled release of the active ingredient, reduced leaching, and enhanced stability. |
| Use of Bio-based Adjuvants | Incorporating adjuvants derived from natural sources, such as plant oils or microbial surfactants. | Improved biodegradability and reduced ecotoxicity compared to synthetic adjuvants. |
| High-Concentrate Formulations | Developing formulations with a higher concentration of the active ingredient. | Reduced packaging and transportation costs and associated environmental impact. |
Future Perspectives and Emerging Research Avenues for 2 2 Methylphenoxy Butanoic Acid
Innovations in Synthetic Design and Green Chemistry for Phenoxybutanoic Acids
The synthesis of phenoxybutanoic acids and related compounds is undergoing a transformation, with a strong emphasis on developing more efficient, selective, and environmentally benign processes. thepharmajournal.com Traditional synthetic routes are being re-evaluated in favor of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. thepharmajournal.com
One area of innovation lies in the design and synthesis of novel phenoxybutyric acid derivatives to explore new biological activities. nih.gov For instance, research into the synthesis of phenoxybutyric acid derivatives as nonsteroidal 5α-reductase inhibitors has demonstrated the potential for these chemical scaffolds in therapeutic applications. nih.gov While not directly related to herbicidal activity, this highlights the versatility of the phenoxybutanoic acid backbone and the potential for discovering new functionalities through innovative synthetic modifications.
Green chemistry principles are increasingly being applied to the synthesis of related compounds, which can provide a roadmap for the production of phenoxybutanoic acids. For example, greener routes for the synthesis of adipic acid, a dicarboxylic acid, involve the use of catalysts like sodium tungstate/potassium bisulfate/Aliquat 336 to directly oxidize cyclohexene (B86901) or cyclohexanone, avoiding the use of nitric oxide and the production of nitrous oxide, a greenhouse gas. thepharmajournal.com Similar catalytic approaches could be adapted for the synthesis of phenoxyalkanoic acids, reducing their environmental impact from the manufacturing stage.
Furthermore, the synthesis of novel herbicide derivatives based on the phenoxyacetate (B1228835) structure is an active area of research. For example, a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones have been designed and synthesized, with some compounds exhibiting significant post-emergence herbicidal activity against various broadleaf weeds. nih.gov This demonstrates a strategy of modifying the core structure to enhance efficacy and selectivity. nih.gov
| Innovation Area | Description | Potential Impact on 2-(2-Methylphenoxy)butanoic Acid |
| Novel Derivative Synthesis | Design and synthesis of new analogues by modifying the core phenoxybutanoic acid structure. | Discovery of compounds with enhanced herbicidal specificity, different modes of action, or novel therapeutic applications. nih.govnih.gov |
| Green Catalysis | Utilization of environmentally friendly catalysts and reaction conditions to improve efficiency and reduce waste. | More sustainable and cost-effective manufacturing processes with a lower environmental footprint. thepharmajournal.com |
| Bio-based Feedstocks | Exploring the use of renewable resources as starting materials for chemical synthesis. | Reduced reliance on fossil fuels and a more circular economy approach to chemical production. |
Integration of Omics Technologies in Biological Studies of Plant-Herbicide Interactions
Genomics and Transcriptomics have been instrumental in identifying the genetic basis of herbicide resistance. mdpi.com By comparing the genomes and transcriptomes of resistant and susceptible weed populations, researchers can pinpoint specific genes and mutations responsible for resistance. This knowledge is crucial for developing strategies to manage and mitigate the spread of herbicide-resistant weeds. mdpi.com
Proteomics focuses on the large-scale study of proteins, the workhorses of the cell. Proteomic analysis of herbicide-treated plants can reveal changes in the abundance of proteins involved in various metabolic pathways, stress responses, and detoxification mechanisms. nih.gov For example, studies on genetically modified maize have used proteomics to evaluate the intended and unintended effects of herbicide resistance genes. nih.gov
Metabolomics , the comprehensive analysis of small molecules (metabolites) within a biological system, offers a direct snapshot of the physiological state of a plant. nih.gov When a plant is exposed to a herbicide like this compound, its metabolic profile can be significantly altered. nih.gov By identifying these changes, scientists can elucidate the herbicide's mode of action and identify biomarkers of exposure. researchgate.net Metabolomics has been successfully used to differentiate the effects of various phenoxy herbicides and to support the read-across of toxicological data between structurally similar compounds. researchgate.net
The integration of these different omics platforms provides a more holistic understanding of plant-herbicide interactions. researchgate.netpacb.com This multi-dimensional approach can help to unravel the complex and overlapping biological responses to herbicides, leading to the development of more effective and sustainable weed management strategies. researchgate.net
| Omics Technology | Application in Herbicide Research | Insights Gained for Phenoxybutanoic Acids |
| Genomics | Identification of genes and mutations conferring herbicide resistance. mdpi.comresearchgate.net | Understanding the genetic basis of weed resistance to this compound and related herbicides. |
| Transcriptomics | Analysis of gene expression changes in response to herbicide exposure. mdpi.com | Revealing the regulatory networks and signaling pathways activated by the herbicide. |
| Proteomics | Profiling of protein expression changes to understand functional responses. nih.gov | Identifying proteins involved in the mode of action, metabolism, and detoxification of the herbicide. |
| Metabolomics | Characterization of metabolic perturbations caused by herbicide treatment. nih.govresearchgate.netresearchgate.net | Elucidating the biochemical pathways affected by this compound and identifying biomarkers of exposure and effect. |
Development of Advanced Environmental Monitoring and Remediation Technologies
The widespread use of phenoxy herbicides has led to concerns about their potential to contaminate soil, surface water, and groundwater. researchgate.netnih.gov Consequently, there is a growing need for advanced technologies to monitor their presence in the environment and to effectively remediate contaminated sites.
Advanced Monitoring Techniques: The development of highly sensitive and specific analytical methods is crucial for the accurate detection of phenoxy herbicides and their transformation products in environmental matrices. nih.gov Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for the simultaneous determination of a wide range of phenoxyacetic acid herbicides and their metabolites in water samples. nih.gov Innovations in sampling techniques, such as the use of smaller sample volumes, are also improving efficiency and data quality in environmental monitoring programs. alsglobal.com
Remediation Technologies: A variety of techniques are being explored for the removal of phenoxy herbicides from contaminated water and soil. These can be broadly categorized as physical, chemical, and biological methods.
Adsorption: This is a widely used physical method that involves the binding of herbicide molecules to the surface of an adsorbent material. mdpi.com Activated carbons are commonly used due to their high porosity and large surface area. mdpi.com Researchers are also investigating the use of other materials, including magnetized layered double hydroxides, as effective adsorbents for phenoxy herbicides. nih.gov
Chemical Degradation: Advanced oxidation processes, such as sonication, have shown promise for the decomposition of phenoxy acid herbicides in aqueous solutions. witpress.com These methods utilize highly reactive species, like hydroxyl radicals, to break down the herbicide molecules into less harmful compounds. witpress.com
Biological Remediation: Bioremediation harnesses the metabolic capabilities of microorganisms to degrade herbicides into non-toxic substances. researchgate.net This approach is considered cost-effective and environmentally friendly. researchgate.net Enhanced biodegradation of phenoxyacetic acids has been achieved by specific bacterial strains. prakritimitrango.com Phytoremediation, which uses plants to remove or transform contaminants, and rhizoremediation, which combines plants and their associated microorganisms, are also promising biological strategies. researchgate.net
| Technology | Description | Application to Phenoxybutanoic Acids |
| UHPLC-MS/MS | A highly sensitive analytical technique for detecting and quantifying herbicides and their metabolites. nih.gov | Enables precise monitoring of this compound levels in water and soil. |
| Adsorption | Removal of herbicides from water using adsorbent materials like activated carbon or modified clays. nih.govmdpi.com | An effective method for treating contaminated water sources. |
| Sonication | Use of high-frequency sound waves to induce the chemical decomposition of herbicides. witpress.com | A potential technology for the rapid degradation of this compound in wastewater. |
| Bioremediation | Utilization of microorganisms to break down herbicides into harmless compounds. researchgate.netprakritimitrango.com | A sustainable and eco-friendly approach for cleaning up contaminated soil and water. |
Leveraging Computational Advances for Predictive Modeling of Compound Behavior
Computational modeling has become an indispensable tool in modern chemical research, offering the ability to predict the properties, behavior, and fate of compounds like this compound. nih.gov These in silico approaches can accelerate the research and development process, reduce the need for extensive experimental testing, and provide valuable insights for risk assessment and management.
Predicting Herbicide Resistance: Computer simulation models are being used to understand the complex factors that contribute to the evolution of herbicide resistance in weed populations. nih.gov These models can integrate data on genetics, population dynamics, and agricultural practices to predict the likelihood of resistance developing under different scenarios. mdpi.com By comparing mechanistic models with machine learning approaches like random forest models, researchers are improving the accuracy of resistance prediction. frontiersin.org
Modeling Environmental Fate: Predicting how a herbicide will behave in the environment is crucial for assessing its potential impact. Computational tools are being developed to predict key environmental fate parameters, such as biodegradability and toxicity, based solely on the chemical structure of a compound. nih.gov These models can help to identify potentially persistent or toxic chemicals early in the development process.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to design new herbicide molecules with improved efficacy and to predict the activity of untested compounds.
The integration of various data sources, including socioeconomic, environmental, and physiological factors, into comprehensive modeling platforms is a key future direction. nih.gov Such integrated data-driven approaches will enable a more holistic understanding of herbicide resistance and facilitate the development of tailored management strategies. nih.gov
| Modeling Approach | Description | Relevance to this compound |
| Herbicide Resistance Simulation | Computer models that simulate the evolution of resistance in weed populations based on various factors. nih.govmdpi.com | Predicting the risk of resistance development to this compound and evaluating different management strategies. |
| Environmental Fate Prediction | In silico tools that predict the biodegradability, persistence, and toxicity of chemicals in the environment. nih.gov | Assessing the potential environmental impact of this compound and its degradation products. |
| Artificial Intelligence/Machine Learning | Algorithms that can identify patterns in large datasets to make predictions without explicit programming of the underlying mechanisms. frontiersin.org | Enhancing the accuracy of herbicide resistance prediction and identifying key factors influencing its emergence. |
| Integrated Data-Driven Modeling | Platforms that combine diverse datasets (e.g., environmental, socioeconomic) to create more comprehensive predictive models. nih.gov | Developing a holistic understanding of the factors driving the effectiveness and environmental impact of this compound. |
Interdisciplinary Research Opportunities Across Chemistry, Biology, Environmental Science, and Agriculture
The complex challenges associated with the use of herbicides like this compound necessitate a highly interdisciplinary research approach. researchgate.net Addressing issues ranging from the discovery of new modes of action to mitigating environmental impacts requires collaboration across multiple scientific disciplines.
Chemistry and Biology: The interface between chemistry and biology is fertile ground for the discovery of new herbicides. nih.gov Chemists can synthesize novel compounds, while biologists can use advanced screening methods and omics technologies to evaluate their efficacy and elucidate their mode of action. researchgate.net Natural products often serve as a source of inspiration for new herbicide discovery, providing unique chemical scaffolds and novel molecular targets. nih.gov
Environmental Science and Agriculture: Understanding the environmental fate and impact of herbicides is a key area of collaboration between environmental scientists and agricultural researchers. stonybrook.edu This includes studying the transport and transformation of herbicides in soil and water, their effects on non-target organisms, and the development of best management practices to minimize environmental contamination. researchgate.neteurekalert.org The historical use of herbicides also provides valuable lessons for current and future environmental impact studies. scirp.org
Agriculture and Computational Science: The integration of computational science into agriculture is leading to the development of precision agriculture technologies and decision support systems. mdpi.com These tools can help farmers to optimize herbicide applications, reducing costs and minimizing environmental risks.
The future of research on this compound and other herbicides will increasingly rely on these interdisciplinary collaborations. By bringing together experts from diverse fields, the scientific community can develop more effective, sustainable, and environmentally responsible solutions for weed management in agriculture.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methylphenoxy)butanoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or ester hydrolysis. For example, derivatives of (methoxyimino)acetate (e.g., 490-M18 and 490-M19 in ) are synthesized by introducing substituents like (2-methylphenoxy)methyl groups via coupling reactions. Key intermediates often include halogenated phenoxy precursors or protected carboxylic acids. Researchers should optimize reaction conditions (e.g., solvent, catalyst) to enhance yield and purity. Structural confirmation via NMR and mass spectrometry is critical at each step .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) to confirm substitution patterns.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ peak for C₁₁H₁₄O₃: 194.1).
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, ether C-O ~1250 cm⁻¹).
Cross-referencing with analogs in databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to the following:
- Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as phenoxy acids may cause irritation .
- Waste Disposal : Segregate contaminated waste and use licensed disposal services to prevent environmental release .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for auxin-like activity in this compound derivatives?
- Methodological Answer : SAR studies reveal that auxin-like herbicidal activity depends on:
- Phenoxy Substitution : Chlorine or methyl groups at the 2-position (e.g., MCPB in ) enhance receptor binding.
- Chain Length : Butanoic acid chains (vs. shorter propionic analogs) improve translocation in plants.
- Stereochemistry : R-configuration in chiral analogs (e.g., ) may increase efficacy.
Comparative assays with 2,4-DB and MCPB ( ) can quantify potency differences .
Q. How do environmental factors influence the adsorption and degradation of this compound in soil systems?
- Methodological Answer : Design experiments to assess:
- Adsorption : Use activated carbon (e.g., F300 in ) to measure adsorption isotherms under varying pH and organic matter content.
- Degradation : Conduct microbial degradation studies in soil microcosms, monitoring breakdown products via LC-MS.
- Photolysis : Exclude UV light in control setups to isolate biotic vs. abiotic pathways.
Data contradictions (e.g., pH-dependent adsorption) should be resolved via multivariate analysis .
Q. What metabolic pathways are implicated in the detoxification of this compound in non-target organisms?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-tracers) to track metabolic fate:
- Phase I Metabolism : Hydroxylation at the methyl group (e.g., ’s 5-CH₂-OH derivative) via cytochrome P450 enzymes.
- Phase II Conjugation : Glucuronidation or sulfonation of the carboxylic acid moiety.
Validate pathways with hepatic microsome assays and knockout models .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported herbicidal efficacy of this compound analogs?
- Methodological Answer : Discrepancies may arise from:
- Application Rate : shows efficacy plateaus at 2 lb/A, but additive effects (e.g., with 2,4-DB) require dose-response re-evaluation.
- Formulation Purity : Impurities in commercial samples (e.g., ’s >95% purity thresholds) can skew bioassay results.
- Environmental Variability : Soil type and moisture () modulate activity.
Standardize protocols using OECD guidelines and include internal controls (e.g., MCPA as a reference herbicide) .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the phytotoxicity of this compound?
- Methodological Answer : Use:
- Arabidopsis thaliana : Monitor root elongation inhibition (dose-dependent) and auxin-responsive gene expression (e.g., DR5::GUS).
- Cell Suspension Cultures : Quantify membrane integrity (electrolyte leakage assays) and ROS production.
Compare with structurally related auxins (e.g., 2,4-D) to establish specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
